Sodium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate Sodium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate
Brand Name: Vulcanchem
CAS No.: 160282-28-0
VCID: VC0065833
InChI: InChI=1S/C17H14N2O3.Na/c20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-12H,(H,18,20)(H,21,22);/q;+1/p-1/b12-11-;
SMILES: C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Na+]
Molecular Formula: C17H13N2NaO3
Molecular Weight: 316.29 g/mol

Sodium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate

CAS No.: 160282-28-0

Main Products

VCID: VC0065833

Molecular Formula: C17H13N2NaO3

Molecular Weight: 316.29 g/mol

Sodium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate - 160282-28-0

CAS No. 160282-28-0
Product Name Sodium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate
Molecular Formula C17H13N2NaO3
Molecular Weight 316.29 g/mol
IUPAC Name sodium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate
Standard InChI InChI=1S/C17H14N2O3.Na/c20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-12H,(H,18,20)(H,21,22);/q;+1/p-1/b12-11-;
Standard InChIKey JXFJJWXROBWINA-AFEZEDKISA-M
Isomeric SMILES C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)[O-])C2=CC=CC=C2.[Na+]
SMILES C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Na+]
Canonical SMILES C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Na+]
Synonyms A-826
PubChem Compound 23684883
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator